4-Ethyl-2-methylbenzoic acid
Overview
Description
“4-Ethyl-2-methylbenzoic acid” is a derivative of benzoic acid, which is an aromatic carboxylic acid. It has a benzene ring substituted with an ethyl group, a methyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an ethyl group, a methyl group, and a carboxylic acid group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
“this compound” would be expected to undergo reactions typical of aromatic carboxylic acids. These could include electrophilic aromatic substitution reactions and reactions of the carboxylic acid group .Scientific Research Applications
Synthesis and Application in Organic Chemistry
An efficient and cost-effective synthesis method for a key intermediate in the preparation of repaglinide, an oral hypoglycemic agent, was developed starting from a compound closely related to 4-Ethyl-2-methylbenzoic acid. This synthesis involves alkylating 2-hydroxy-4-methylbenzoic acid with ethyl bromide, showcasing the utility of such compounds in creating medically relevant molecules (M. Salman et al., 2002).
Development of Novel Compounds
Research on similar benzoic acid derivatives led to the synthesis of novel compounds like ethyl 4-(aminomethyl) benzyl (methyl) phosphinate, starting from 4-methylbenzoic acid. This highlights the role of such compounds in generating new molecules with potential applications in various fields (D. Ding & G. Yan, 2012).
Chemical and Physical Properties Studies
Quantum chemical studies on substituted benzoic acids, including those similar to this compound, provide insights into the dissociation and dimerization behaviors of these compounds. Such studies are crucial for understanding the fundamental properties that dictate their reactivity and stability (M. Sainsbury, 1975).
Environmental and Analytical Chemistry
Investigations into the solubility, degradation, and analysis of parabens, which are esters of 4-hydroxybenzoic acid, shed light on the environmental fate and analytical detection methods of structurally similar compounds. This research contributes to our understanding of how such compounds interact with the environment and how they can be detected and quantified in various matrices (R. Shija et al., 1992; Shurui Cao et al., 2013).
Biological Activities
Studies on benzoic acid derivatives from natural sources, like the aerial parts of Stocksia brahuica, have led to the isolation of compounds that contribute to understanding the biological activities and potential therapeutic applications of these molecules (Z. Ali et al., 1998).
Mechanism of Action
Target of Action
It is structurally similar to mefenamic acid, a non-steroidal anti-inflammatory drug (nsaid) that targets prostaglandin synthetase receptors cox-1 and cox-2 .
Mode of Action
Based on its structural similarity to mefenamic acid, it may also bind to the prostaglandin synthetase receptors cox-1 and cox-2, inhibiting the action of prostaglandin synthetase . This inhibition can reduce the symptoms of pain and inflammation.
Biochemical Pathways
If it acts similarly to mefenamic acid, it could affect the cyclooxygenase pathway, which is involved in the production of prostaglandins, compounds that play a key role in inflammation and pain .
Pharmacokinetics
Its molecular weight (1361479 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
If it acts similarly to mefenamic acid, it could reduce inflammation and pain by inhibiting the production of prostaglandins .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It can be inferred from the properties of similar compounds that it may participate in biochemical reactions involving enzymes and proteins
Molecular Mechanism
It is possible that this compound could interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Metabolic Pathways
It is possible that this compound could interact with certain enzymes or cofactors and could influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with certain transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles within the cell due to certain targeting signals or post-translational modifications
Properties
IUPAC Name |
4-ethyl-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNUZPKCLVIBMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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